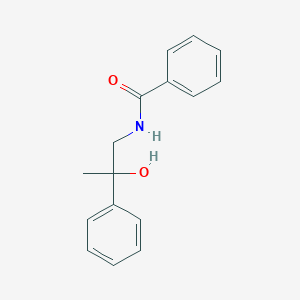

N-(2-hydroxy-2-phenylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-hydroxy-2-phenylpropyl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamide derivatives can be prepared through a green, rapid, mild, and highly efficient pathway. The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method has several advantages, including the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .

Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-phenylpropyl)benzamide” can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR . The molecular formula is C16H17NO2 with a molecular weight of 255.31 .

Chemical Reactions Analysis

The chemical reactions involving “N-(2-hydroxy-2-phenylpropyl)benzamide” can be analyzed through the study of its synthesis. As mentioned earlier, it involves the condensation of benzoic acids and amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxy-2-phenylpropyl)benzamide” can be inferred from similar benzamide compounds. Most amides are solids at room temperature, and they generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Applications De Recherche Scientifique

Analgesic and Antipyretic Properties : A study by Bavin, Macrae, Seymour, & Waterhouse (1952) explored the analgesic and antipyretic properties of derivatives of salicylamide, which includes compounds related to N-(2-hydroxy-2-phenylpropyl)benzamide.

Chemoselective N-Benzoylation : The paper by Singh, Lakhan, & Singh (2017) describes the N-benzoylation of aminophenols using benzoylisothiocyanates, resulting in the production of N-(2-hydroxyphenyl)benzamides, which are of biological interest.

Microbiological Activity : Şener et al. (2000) investigated the synthesis and microbiological activity of some N-(o-hydroxyphenyl)benzamides, including 4-amino-N-(o-hydroxyphenyl)benzamide, which showed activity against various bacteria and the fungus Candida albicans. This indicates potential antimicrobial applications (Şener et al., 2000).

Synthesis in Polymer Chemistry : Summers & Quirk (1998) described the synthesis of aromatic amide and carboxyl functionalized polymers, including N,N-diisopropyl-4-(1-phenylethenyl)benzamide, indicating its use in advanced material sciences (Summers & Quirk, 1998).

Single Molecule Magnets : A study by Costes, Shova, & Wernsdorfer (2008) investigated the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets using a ligand related to N-(2-hydroxy-2-phenylpropyl)benzamide, highlighting its application in magnetic materials.

Antimicrobial Agents : Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, showing potent antimicrobial activity, which includes derivatives of N-(2-hydroxy-2-phenylpropyl)benzamide (Bikobo et al., 2017).

Cancer Research : Rizk, Emara, & Mahmoud (2021) conducted studies on metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which included anticancer evaluations, indicating its potential in cancer research (Rizk, Emara, & Mahmoud, 2021).

Corrosion Inhibition : Mishra et al. (2018) studied N-phenyl-benzamides as corrosion inhibitors for mild steel in acidic conditions, suggesting applications in materials science and engineering (Mishra et al., 2018).

Safety And Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and suspected of causing genetic defects . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Propriétés

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-11,19H,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJCONLXLXVJSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2998484.png)

![N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2998485.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2998488.png)

![N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2998489.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2998491.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998494.png)

![2,4-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2998497.png)

![3-[(1,3-Dimethylimidazolidin-2-ylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2998498.png)

![3-Chloroimidazo[1,2-b]pyridazine](/img/structure/B2998499.png)

![1-(3-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2998503.png)

![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)